L-Diguluronic Acid vs. D-Mannuronic Acid Disaccharide: Differential Gelation pH Thresholds in Acidic Conditions
L-Diguluronic acid, representing the GG block structure, undergoes cooperative interchain hydrogen bonding and gelation at a significantly higher pH (pH < 3.41) compared to MM blocks, which phase-separate only at pH ≤ 1.93 [1]. The optimal gelation pH for GG blocks was determined to be 2.68, highlighting a distinct and functionally relevant difference in acid sensitivity [1].
| Evidence Dimension | Gelation/Phase Separation pH Threshold |
|---|---|
| Target Compound Data | pH < 3.41 (optimal at pH 2.68) |
| Comparator Or Baseline | MM Blocks (D-mannuronic acid disaccharide): pH ≤ 1.93 |
| Quantified Difference | GG blocks gel at a pH >1.48 units higher than MM blocks |
| Conditions | Viscosity and dynamic rheology on purified GG and MM block fractions in aqueous solution |
Why This Matters
This differential pH sensitivity is critical for designing acid-responsive drug delivery systems or hydrogels where selective gelation of G-blocks is required.
- [1] Andriamanantoanina, H., Rinaudo, M. Relationship between the molecular structure of alginates and their gelation in acidic conditions. Polymer International, 2010, 59, 1531-1541. View Source
